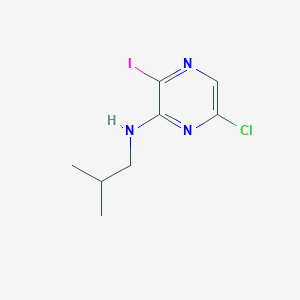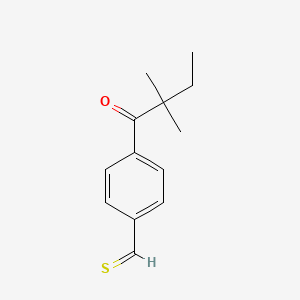
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety substituted with a 2,2-dimethylbutanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylbutanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylbutanoyl chloride with thiobenzaldehyde in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiobenzaldehyde moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: mCPBA, dimethyldioxirane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiobenzaldehydes
Aplicaciones Científicas De Investigación
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Dimethylbutanoyl)thiobenzaldehyde involves its interaction with various molecular targets. The thiobenzaldehyde moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving thiol-disulfide exchange reactions and other redox processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but with a methylthio group instead of the 2,2-dimethylbutanoyl group.
2,4,6-Tri-t-butylthiobenzaldehyde: Features bulky t-butyl groups, providing increased stability.
Uniqueness
4-(2,2-Dimethylbutanoyl)thiobenzaldehyde is unique due to the presence of the 2,2-dimethylbutanoyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H16OS |
|---|---|
Peso molecular |
220.33 g/mol |
Nombre IUPAC |
4-(2,2-dimethylbutanoyl)thiobenzaldehyde |
InChI |
InChI=1S/C13H16OS/c1-4-13(2,3)12(14)11-7-5-10(9-15)6-8-11/h5-9H,4H2,1-3H3 |
Clave InChI |
BBKKIHAONKWBON-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=O)C1=CC=C(C=C1)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13088725.png)
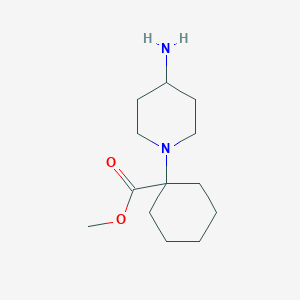
![2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088735.png)

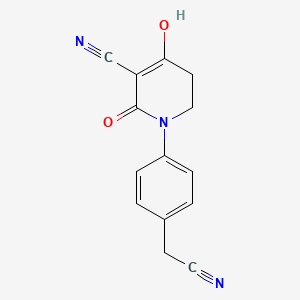
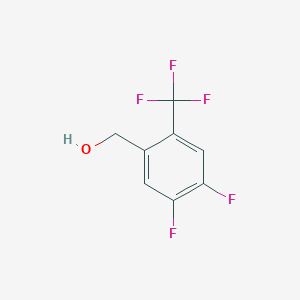

![2-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088748.png)
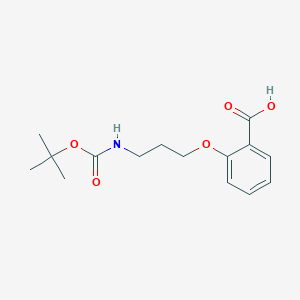
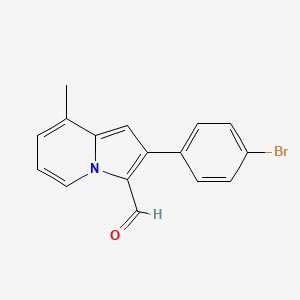
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
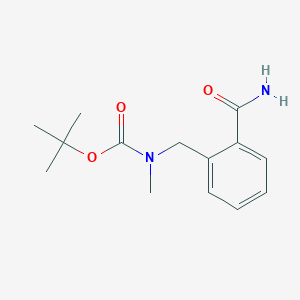
![7-Cyclopentyl-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13088782.png)
